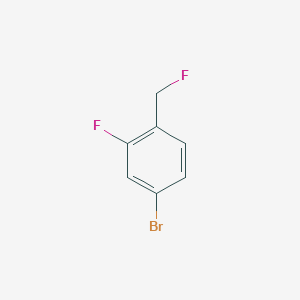

4-溴-2-氟-1-(氟甲基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-Bromo-2-fluoro-1-(fluoromethyl)benzene” is a derivative of benzene, with a bromine atom and a fluoromethyl group attached to it . It is used in the preparation of pharmaceutical compounds .

Synthesis Analysis

The synthesis of “4-Bromo-2-fluoro-1-(fluoromethyl)benzene” can be achieved through various methods. One common method involves the reaction of 2-fluorobenzonitrile with bromine in the presence of a Lewis acid catalyst such as aluminum trichloride . Another method involves the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide .Molecular Structure Analysis

The molecular formula of “4-Bromo-2-fluoro-1-(fluoromethyl)benzene” is C7H3BrF4 . The average mass is 242.996 Da and the monoisotopic mass is 241.935425 Da .Chemical Reactions Analysis

“4-Bromo-2-fluoro-1-(fluoromethyl)benzene” is a standard substrate for cross-coupling reactions. It forms a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2-fluoro-1-(fluoromethyl)benzene” include a density of 1.7±0.1 g/cm3, a boiling point of 344.6±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .科学研究应用

放射合成和标记试剂

4-溴-2-氟-1-(氟甲基)苯已在特定化合物的放射合成中进行了探索。Namolingam等人(2001)从其溴类似物和其他取代卤甲基苯合成了1-[18F]氟甲基-4-甲基苯。这项工作表明了它在为各种应用创建双功能标记试剂方面的潜力(Namolingam等人,2001)。

材料合成

已经探索了4-溴-2-氟-1-(氟甲基)苯在材料科学中的合成和应用。例如,Porwisiak和Schlosser(1996)描述了在有机金属合成中使用类似化合物1-溴-3,5-双(三氟甲基)苯,突出了其作为起始材料的多功能性(Porwisiak & Schlosser, 1996)。

固态结构分析

Robinson等人(1998)的研究检验了溴和氟取代的乙炔基苯的固态结构,表明这些分子中卤素和乙炔基取代物的可互换性。这项研究为材料科学中的结构灵活性和潜在应用提供了见解(Robinson et al., 1998)。

荧光性质

相关化合物的荧光性质已经得到研究,正如Liang Zuo-qi(2015)所示,他合成并表征了1-溴-4-(2,2-二苯基乙烯基)苯的光致发光性质。这些研究表明了在光子学和材料科学中的潜在应用(Liang Zuo-qi, 2015)。

振动和吸收光谱

M.K. Aralakkanavar等人(1991)对三取代苯的振动和电子吸收光谱进行了研究,包括溴和氟取代化合物。这项研究对于理解这类化合物的电子性质具有重要意义(Aralakkanavar et al., 1991)。

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

作用机制

Target of Action

It is known that this compound is often used as a reagent in organic synthesis , suggesting that its targets could be various depending on the specific reaction it is involved in.

Mode of Action

The mode of action of 4-Bromo-2-fluoro-1-(fluoromethyl)benzene is largely dependent on the type of chemical reaction it is involved in. For instance, it is commonly used in substitution reactions and coupling reactions in organic synthesis . In these reactions, the bromine atom in the compound can be replaced by other groups or atoms, leading to the formation of new compounds .

Result of Action

As a reagent in organic synthesis, its primary effect is likely the formation of new compounds through substitution or coupling reactions .

属性

IUPAC Name |

4-bromo-2-fluoro-1-(fluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXBEGYNCUAPIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

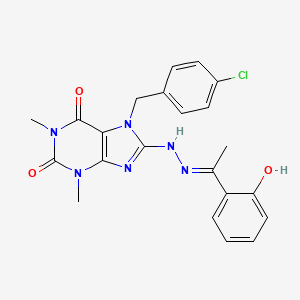

![N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2354582.png)

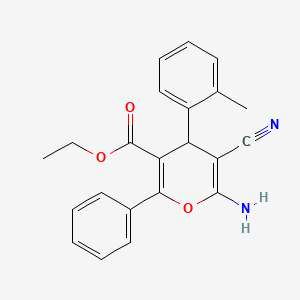

![2-(2-methyl-1H-indol-3-yl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-oxoacetamide](/img/structure/B2354584.png)

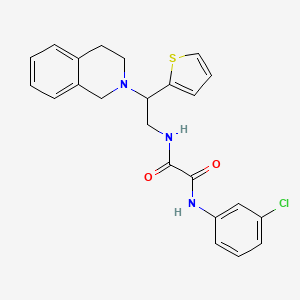

![7-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2354587.png)

![2-[3,5-Dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)

![3-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2354594.png)